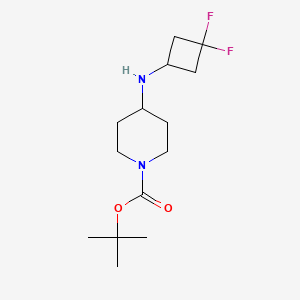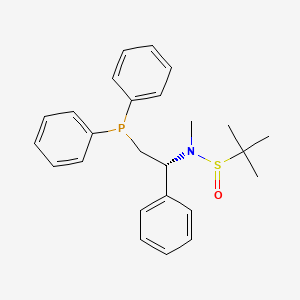
Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- is an organic compound that belongs to the class of phenols and pyrimidines. This compound is characterized by the presence of a phenol group attached to a pyrimidine ring, which is further substituted with amino, methyl, and nitro groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by amination and subsequent cyclization to form the pyrimidine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated phenols and pyrimidines.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- can be compared with other similar compounds, such as:
2-Amino-5-nitrophenol: Shares the nitro and amino groups but lacks the pyrimidine ring.
2-Amino-4-nitrophenol: Similar structure but different substitution pattern on the phenol ring.
2-Methyl-6-nitrophenol: Contains a methyl and nitro group but lacks the amino group and pyrimidine ring.
The uniqueness of Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- lies in its combined phenol and pyrimidine structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
100008-89-7 |
|---|---|
Molekularformel |
C11H10N4O3 |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
2-(2-amino-6-methyl-5-nitropyrimidin-4-yl)phenol |
InChI |
InChI=1S/C11H10N4O3/c1-6-10(15(17)18)9(14-11(12)13-6)7-4-2-3-5-8(7)16/h2-5,16H,1H3,(H2,12,13,14) |
InChI-Schlüssel |
XEWFPQXTWQUZQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)N)C2=CC=CC=C2O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol](/img/structure/B15092102.png)
![2-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15092112.png)

![5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride](/img/structure/B15092118.png)
![N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine](/img/structure/B15092122.png)
![N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide](/img/structure/B15092146.png)



![1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15092174.png)



![Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15092185.png)
